Pomalidomide-5-C10-NH2 hydrochloride

PROTAC linker optimization ternary complex geometry structure-activity relationship

PROTAC linker optimization stalls when short C2/C3 spacers fail to form productive ternary complexes due to steric constraints at the CRBN-target interface. Pomalidomide-5-C10-NH2 hydrochloride overcomes this with a 10-carbon alkyl linker (~12-14 Å extended reach), enabling direct amide conjugation to carboxylic acid-bearing target ligands without intermediate activation. • Fills a critical SAR data point in linker matrices where C2, C3, or PEG variants yield inactive degraders • Hydrochloride salt ensures sufficient aqueous solubility for homogeneous coupling at millimolar concentrations • Supplied as ≥95% pure light blue to blue solid; ships at ambient temperature; store at -20°C sealed, away from moisture

Molecular Formula C23H33ClN4O4
Molecular Weight 465.0 g/mol
Cat. No. B12374773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5-C10-NH2 hydrochloride
Molecular FormulaC23H33ClN4O4
Molecular Weight465.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCN.Cl
InChIInChI=1S/C23H32N4O4.ClH/c24-13-7-5-3-1-2-4-6-8-14-25-16-9-10-17-18(15-16)23(31)27(22(17)30)19-11-12-20(28)26-21(19)29;/h9-10,15,19,25H,1-8,11-14,24H2,(H,26,28,29);1H
InChIKeyDIKVPOWBHZTVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-5-C10-NH2 hydrochloride Specifications & CRBN Profile


Pomalidomide-5-C10-NH2 hydrochloride (CAS: 2863635-00-9) is a functionalized E3 ubiquitin ligase cereblon (CRBN) ligand-linker conjugate designed for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders . This compound integrates the pomalidomide pharmacophore — a second-generation immunomodulatory drug (IMiD) — with a linear decylamine (C10) linker terminated by a primary amine, enabling direct conjugation to carboxylic acid-bearing target protein ligands via standard amide coupling chemistry . With a molecular formula of C₂₃H₃₃ClN₄O₄ and molecular weight of 464.99 g/mol, this building block is supplied as the hydrochloride salt to enhance aqueous solubility and facilitate handling in medicinal chemistry workflows . The pomalidomide core retains its high-affinity binding to CRBN (Kᵢ = 156.60 nM for the parent compound), a key component of the CRL4 E3 ubiquitin ligase complex, thereby enabling efficient recruitment of the ubiquitin-proteasome machinery for targeted protein degradation applications [1].

Pomalidomide-5-C10-NH2 hydrochloride Irreplaceability in PROTACs


In PROTAC development, the linker is not a passive spacer but a dominant variable that encodes ternary complex geometry, cellular permeability, and degradation efficiency [1]. Pomalidomide-based conjugates bearing different linker lengths (C2, C3, C6, PEG variants) produce distinct exit vectors from the CRBN binding pocket, and mismatches as small as two methylene units can switch a degrader from full efficacy to complete inactivity [2]. The 10-carbon alkyl chain in Pomalidomide-5-C10-NH2 hydrochloride provides a specific reach (approximately 12–14 Å extended length) that is not interchangeable with shorter C2 or C3 linkers, nor with flexible PEG-based alternatives that introduce different hydrophilicity and conformational profiles . Furthermore, the hydrochloride salt form of this compound confers distinct solubility and handling properties compared to free base analogs, directly impacting stock solution preparation and subsequent conjugation efficiency [3].

Pomalidomide-5-C10-NH2 hydrochloride Quantitative Differentiation


C10 Alkyl Linker vs. C2 and PEG Conjugates

Pomalidomide-5-C10-NH2 hydrochloride contains a 10-carbon decylamine linker (approximately 12–14 Å extended length) at the 5-position of the phthalimide ring. This linker length is substantially greater than the C2 (ethylamine) variant, which provides only ~3–4 Å of reach, and the C6 (hexylamine) variant (~7–9 Å) . Compared to PEG-based alternatives such as Pomalidomide-PEG4-C2-NH2 hydrochloride (MW 528.98, C₂₃H₃₃ClN₄O₈), the alkyl C10 chain offers reduced hydrophilicity (hydrogen bond acceptor count of 6 vs. 8 for the PEG4 variant) and a distinct conformational profile, which affects both aqueous solubility and membrane permeability characteristics of the resulting PROTAC . The extended alkyl chain may be advantageous in cases where distal warhead positioning is required to achieve productive ternary complex formation between CRBN and the target protein, as linker length directly correlates with the achievable spatial separation between the E3 ligase and POI binding sites .

PROTAC linker optimization ternary complex geometry structure-activity relationship

CRBN Affinity: Pomalidomide Core vs. Lenalidomide and Thalidomide

The pomalidomide core in Pomalidomide-5-C10-NH2 hydrochloride retains the CRBN binding affinity characteristic of the parent compound. In competitive titration assays using Cy5-labeled thalidomide against human DDB1–CRBN complex, pomalidomide demonstrated a Kᵢ of 156.60 nM, which is approximately 1.1-fold more potent than lenalidomide (Kᵢ = 177.80 nM) and approximately 1.6-fold more potent than thalidomide (Kᵢ = 249.20 nM) [1]. In a separate intrinsic tryptophan fluorescence assay with human CRBN TBD domain, pomalidomide exhibited a Kᴅ of approximately 1.38 μM, compared to lenalidomide Kᴅ of 2.03 μM, representing a ~1.5-fold higher affinity [2]. These data establish pomalidomide as the highest-affinity IMiD-based CRBN ligand among the clinically approved thalidomide analogs, which translates to more efficient E3 ligase recruitment in PROTAC applications [3].

CRBN binding affinity IMiD potency E3 ligase recruitment

Terminal Amine Reactivity vs. Carboxylic Acid Linkers

Pomalidomide-5-C10-NH2 hydrochloride features a terminal primary amine that enables rapid conjugation to carboxyl-containing target protein ligands via standard peptide coupling reactions (e.g., HATU, EDC/HOBt) . This amine functionality provides a defined reactive handle with predictable coupling stoichiometry (1:1 molar ratio with carboxylic acids) and reaction kinetics (typical coupling completion within 1–4 hours at room temperature). In contrast, carboxylic acid-terminated pomalidomide linkers such as Pomalidomide-C9-CO2H require activation and coupling to amine-containing ligands, which may be less favorable when the target ligand lacks a free amine or when amine protection/deprotection steps would compromise synthetic efficiency . The hydrochloride salt form further enhances aqueous solubility, facilitating homogeneous reaction conditions in mixed aqueous-organic solvent systems commonly employed in bioconjugation workflows .

amide coupling PROTAC synthesis bioconjugation chemistry

Pomalidomide-5-C10-NH2 hydrochloride Application Scenarios


PROTACs Requiring Extended Linker Reach

Researchers developing PROTACs for targets where the solvent-exposed lysine or cysteine for warhead attachment is located at a substantial distance from the binding interface should prioritize Pomalidomide-5-C10-NH2 hydrochloride. The C10 alkyl chain provides approximately 12–14 Å of extended reach, which is suitable for targets with deep binding pockets or those requiring significant spatial separation between the CRBN recruitment module and the target protein ligand. This linker length may be particularly valuable for targets such as BRD4, AR, or ER where structural studies indicate that shorter C2 or C3 linkers fail to form productive ternary complexes due to steric constraints [1]. The alkyl chain also provides a defined hydrophobic spacer that can be systematically compared against PEG-based linkers of similar length to optimize both degradation efficiency and cellular permeability in lead optimization campaigns [2].

Conjugation to Carboxylic Acid-Containing Ligands

Pomalidomide-5-C10-NH2 hydrochloride is optimally deployed when the available target protein ligand contains a free carboxylic acid moiety, enabling direct amide bond formation without intermediate activation or protection steps. This scenario is common when working with small molecule inhibitors that feature carboxylate pharmacophores (e.g., NSAID-derived warheads, certain kinase inhibitors), or when the target ligand is a peptide with a C-terminal carboxylate available for conjugation [1]. The terminal primary amine allows for standard peptide coupling chemistry (EDC/HOBt or HATU/DIPEA) in DMF or DMSO, with the hydrochloride salt providing sufficient aqueous solubility to maintain homogeneous reaction conditions even at millimolar concentrations [2].

Linker Screening in PROTAC SAR Studies

Pomalidomide-5-C10-NH2 hydrochloride serves as an essential component in systematic linker optimization campaigns where degradation efficiency is evaluated across a panel of linker lengths and compositions. Given that linker variations as small as two methylene units can profoundly affect PROTAC potency [1], the C10 alkyl linker represents a distinct data point in SAR matrices that typically include C2, C3, C6, and PEG-based linkers of varying lengths. Researchers should include this compound when constructing linker libraries for high-throughput degradation screening, as the resulting data will define the optimal spatial and physicochemical parameters for ternary complex formation with their specific target of interest. The distinct retention time, mass, and hydrophobicity profile of the C10-linked conjugate also facilitates analytical differentiation in LC-MS based degradation assays [2].

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